molecular formula C17H17N3O4 B2819922 N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 930035-09-9

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2819922
CAS No.: 930035-09-9
M. Wt: 327.34
InChI Key: FAZMFRDRKKTTFV-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide is a synthetic compound that features a trimethoxyphenyl group attached to an indazole core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide stands out due to its unique indazole core, which provides additional sites for functionalization and potential biological activity. This makes it a versatile compound for developing new therapeutic agents and studying various biological processes.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-13-8-10(9-14(23-2)16(13)24-3)18-17(21)15-11-6-4-5-7-12(11)19-20-15/h4-9H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMFRDRKKTTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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